8-CPT-2Me-cAMP (sodium)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-CPT-2Me-cAMP (sodium) involves the chemical modification of adenosine-3’,5’-cyclic monophosphateThe reaction conditions typically involve the use of specific reagents and catalysts to achieve high purity and yield .
Industrial Production Methods
Industrial production of 8-CPT-2Me-cAMP (sodium) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure consistency and efficiency. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥99% .
Chemical Reactions Analysis
Types of Reactions
8-CPT-2Me-cAMP (sodium) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving 8-CPT-2Me-cAMP (sodium) include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from the reactions of 8-CPT-2Me-cAMP (sodium) depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce oxidized forms of the compound .
Scientific Research Applications
8-CPT-2Me-cAMP (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the activation of Epac and its downstream signaling pathways
Biology: Investigated for its role in cellular processes such as calcium-mediated release in pancreatic β-cells
Medicine: Explored for its potential therapeutic applications in diseases related to Epac signaling, such as cardiovascular diseases and diabetes
Industry: Utilized in the development of research tools and assays for studying cAMP signaling pathways
Mechanism of Action
8-CPT-2Me-cAMP (sodium) exerts its effects by selectively activating Epac, which in turn activates small GTPases Rap1 and Rap2. This activation leads to various downstream signaling events, including the release of calcium ions in pancreatic β-cells . The compound does not activate protein kinase A (PKA), making it a specific tool for studying Epac-mediated pathways .
Comparison with Similar Compounds
Similar Compounds
- 8- (4-Chlorophenylthio)-2’- O -methyladenosine-3’,5’-cyclic monophosphate (8-CPT-2’-O-Me-cAMP)
- 8- (4-Chlorophenylthio)-adenosine-3’,5’-cyclic monophosphate (8-CPT-cAMP)
- 8- (4-Chlorophenylthio)-adenosine-3’,5’-cyclic monophosphate acetoxymethyl ester (8-CPT-cAMP-AM) .
Uniqueness
8-CPT-2Me-cAMP (sodium) is unique due to its selective activation of Epac without affecting PKA. This specificity allows researchers to study Epac-mediated signaling pathways without the confounding effects of PKA activation .
Properties
IUPAC Name |
sodium;8-(4-chlorophenyl)sulfanyl-9-(7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN5O6PS.Na/c1-26-13-12-10(6-27-30(24,25)29-12)28-16(13)23-15-11(14(19)20-7-21-15)22-17(23)31-9-4-2-8(18)3-5-9;/h2-5,7,10,12-13,16H,6H2,1H3,(H,24,25)(H2,19,20,21);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTMKTNUXDACHB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2C(COP(=O)(O2)[O-])OC1N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5NaO6PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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